molecular formula C10H21N3O B2473546 2-[(4-Methylpiperazin-1-yl)methyl]morpholine CAS No. 202991-96-6

2-[(4-Methylpiperazin-1-yl)methyl]morpholine

Katalognummer B2473546
CAS-Nummer: 202991-96-6
Molekulargewicht: 199.298
InChI-Schlüssel: LVJJADOJEHOLEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[(4-Methylpiperazin-1-yl)methyl]morpholine” is a chemical compound with the CAS Number: 202991-96-6 . It has a molecular weight of 199.3 . It is in the form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is 2-[(4-methyl-1-piperazinyl)methyl]morpholine . The InChI code is 1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 .


Physical And Chemical Properties Analysis

The compound is in the form of oil . It has a molecular weight of 199.3 . The compound is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

1. Anticonvulsant Properties

The compound's derivatives have been studied for their anticonvulsant properties. One study synthesized a library of new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides, which are potential new hybrid anticonvulsant agents. Some of these compounds demonstrated significant anticonvulsant activity across various preclinical seizure models, presenting a safe profile with no impairment of motor coordination at high doses (Kamiński et al., 2015).

2. Serotonin Reuptake Inhibition and Receptor Antagonism

The compound has been shown to have selective serotonin reuptake inhibition and 5-HT2A receptor antagonistic activity. A study highlighted a novel compound, YM992, demonstrating these properties, which may be beneficial in the development of antidepressants with high efficacy (Takeuchi et al., 1997).

3. Hypocholesterolemic and Hypolipidemic Activity

Some novel morpholine derivatives have been investigated for their potential hypocholesterolemic and hypolipidemic activity. A study synthesized and evaluated a number of 2-biphenylyl morpholine derivatives, finding some to inhibit lipid peroxidation of microsomal membrane lipids and demonstrate hypocholesterolemic and hypolipidemic action in experimental models (Chrysselis et al., 2000).

4. Cardiotonic Activity

The compound's derivatives have also been studied for their cardiotonic activity. Research on selective phosphodiesterase (PDE3) inhibitors, which improve cardiac contractility, included a study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, revealing their potential for increasing the force of contraction in cardiac models (Mansouri et al., 2008).

5. Modulation of GABAA Receptors

Derivatives of the compound have been explored for their anxiolytic properties through modulation of the GABAA receptor response. Some derivatives showed pharmacological activity with the potential of lacking typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H302, H312, H314, H332, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact . It should be stored in a locked up place .

Eigenschaften

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJJADOJEHOLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylpiperazin-1-yl)methyl]morpholine

Synthesis routes and methods I

Procedure details

By the use of 2-chloromethyl-4-benzylmorpholine and N-methylpiperazine, the reactin is similarly carried out as Reference example 2 to give 2-(4-methyl-1-piperazinylmethyl) morpholine.trihydrochloride as white crystals, melting at 210°-212° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (150 mg, 4.10 mmol) was suspended in tetrahydrofuran (5 mL), and the suspension was mixed with a solution of tert-butyl 4-morpholin-2-ylmethylpiperazinecarboxylate (390 mg, 1.37 mmol) prepared as an intermediate according to Process Step 2 of Reference Example 19 in tetrahydrofuran (5 mL) added dropwise under ice-cooling, followed by heating at 60° C. under reflux for two hours. An aqueous sodium hydroxide solution (2 mol/L, 10 mL) and chloroform (50 mL) were added under ice-cooling, followed by separation. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure, to thereby yield the title compound (180 mg, in a yield of 66%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
66%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.